molecular formula C9H11O3P B14311377 2-(Benzyloxy)-1,3,2-dioxaphospholane CAS No. 111662-22-7

2-(Benzyloxy)-1,3,2-dioxaphospholane

Cat. No.: B14311377
CAS No.: 111662-22-7
M. Wt: 198.16 g/mol
InChI Key: NNPPIEFCQYRUBB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3,2-dioxaphospholane typically involves the reaction of benzyloxy compounds with phosphorus-containing reagents. One common method includes the reaction of benzyloxy alcohol with phosphorus trichloride in the presence of a base, such as triethylamine, to form the desired dioxaphospholane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted dioxaphospholane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1,3,2-dioxaphospholane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the dioxaphospholane ring can act as a ligand for metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring, which imparts distinct chemical properties compared to other benzyloxy compounds. This structural feature allows for specific interactions with metal ions and other reagents, making it valuable in specialized chemical applications.

Properties

CAS No.

111662-22-7

Molecular Formula

C9H11O3P

Molecular Weight

198.16 g/mol

IUPAC Name

2-phenylmethoxy-1,3,2-dioxaphospholane

InChI

InChI=1S/C9H11O3P/c1-2-4-9(5-3-1)8-12-13-10-6-7-11-13/h1-5H,6-8H2

InChI Key

NNPPIEFCQYRUBB-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)OCC2=CC=CC=C2

Origin of Product

United States

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